(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
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Overview
Description
The compound “(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone” is a complex organic molecule that features multiple functional groups, including methoxy, phenoxy, isoquinoline, and pyrrolidinylsulfonyl groups. Compounds with such diverse functional groups often exhibit unique chemical properties and biological activities, making them of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the isoquinoline core, the introduction of methoxy and phenoxy groups, and the attachment of the pyrrolidinylsulfonylphenyl moiety. Typical reaction conditions might include:
Formation of Isoquinoline Core: This could involve Pictet-Spengler condensation or Bischler-Napieralski cyclization.
Introduction of Methoxy and Phenoxy Groups: These groups can be introduced via nucleophilic substitution reactions.
Attachment of Pyrrolidinylsulfonylphenyl Moiety: This step might involve sulfonylation and subsequent coupling reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This might include the use of high-throughput screening techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions might target the isoquinoline core or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
The compound could be investigated for its potential pharmacological properties, including its ability to modulate specific biological pathways or its efficacy as a therapeutic agent.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might bind to a particular enzyme or receptor, modulating its activity and thereby affecting a biological pathway. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone: This compound itself.
Other Isoquinoline Derivatives: Compounds with similar isoquinoline cores but different substituents.
Phenoxy and Methoxy Compounds: Molecules with similar phenoxy and methoxy groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which might confer distinct chemical and biological properties compared to other similar compounds. This could make it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C30H34N2O7S |
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Molecular Weight |
566.7 g/mol |
IUPAC Name |
[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
InChI |
InChI=1S/C30H34N2O7S/c1-36-26-8-4-5-9-27(26)39-20-25-24-19-29(38-3)28(37-2)18-22(24)14-17-32(25)30(33)21-10-12-23(13-11-21)40(34,35)31-15-6-7-16-31/h4-5,8-13,18-19,25H,6-7,14-17,20H2,1-3H3 |
InChI Key |
MHWVFXGHFJERMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5)OC)OC |
Origin of Product |
United States |
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